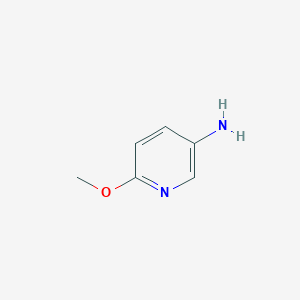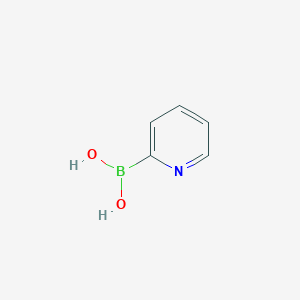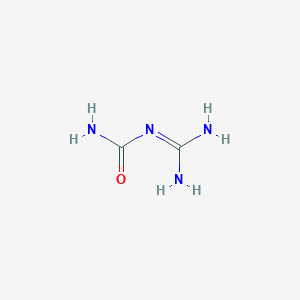
5-Amino-2-methoxypyridine
概要
説明
5-Amino-2-methoxypyridine: is an organic compound with the molecular formula C6H8N2O and a molecular weight of 124.14 g/mol . It is a derivative of pyridine, characterized by the presence of an amino group at the 5-position and a methoxy group at the 2-position on the pyridine ring . This compound is known for its significant nucleophilicity due to the amino group, making it a valuable intermediate in various chemical syntheses .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-methoxypyridine typically involves the nitration of 2-methoxypyridine followed by reduction. One common method includes the following steps :
Nitration: 2-Methoxypyridine is nitrated using a mixture of sulfuric acid and nitric acid at low temperatures to form 2-methoxy-5-nitropyridine.
Reduction: The nitro group in 2-methoxy-5-nitropyridine is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
化学反応の分析
Types of Reactions: 5-Amino-2-methoxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as acyl chlorides to form amides.
Condensation Reactions: It can react with carboxylic acids or their derivatives in the presence of condensing agents to form amides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and condensation reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as acyl chlorides, reaction conditions typically involve a base like pyridine or triethylamine.
Condensation Reactions: Reagents include carboxylic acids or anhydrides, with condensing agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Major Products:
科学的研究の応用
5-Amino-2-methoxypyridine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 5-Amino-2-methoxypyridine is largely dependent on its application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The specific molecular targets and pathways involved vary based on the enzyme or receptor being targeted .
類似化合物との比較
- 2-Amino-5-methoxypyridine
- 5-Amino-2-methylpyridine
- 4-Amino-2-methoxypyrimidine
Comparison:
- 2-Amino-5-methoxypyridine: Similar in structure but with the amino and methoxy groups at different positions, leading to different reactivity and applications .
- 5-Amino-2-methylpyridine: The methoxy group is replaced by a methyl group, which affects its nucleophilicity and chemical behavior .
- 4-Amino-2-methoxypyrimidine: Contains a pyrimidine ring instead of a pyridine ring, resulting in different chemical properties and uses .
5-Amino-2-methoxypyridine stands out due to its unique positioning of functional groups, which imparts distinct reactivity and makes it a versatile intermediate in various chemical syntheses .
特性
IUPAC Name |
6-methoxypyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-9-6-3-2-5(7)4-8-6/h2-4H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVDJIWRSIJEBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20216484 | |
| Record name | Pyridine, 5-amino-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20216484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6628-77-9 | |
| Record name | 5-Amino-2-methoxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6628-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxy-3-pyridinylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006628779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6628-77-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59708 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 5-amino-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20216484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methoxy-3-pyridylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.921 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-METHOXY-3-PYRIDINYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ATT39K5F0C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 5-amino-2-methoxypyridine?
A: this compound is an aromatic amine with a methoxy group and an amino group substituted on a pyridine ring. While its molecular weight and exact spectroscopic data aren't provided in the excerpts, its structure allows it to act as both a hydrogen bond donor and acceptor. [] This duality plays a crucial role in its ability to form diverse crystal structures, particularly with halogen bond donors like 1,4-diiodotetrafluorobenzene (TFIB). []
Q2: How does this compound interact with other molecules in crystal formation?
A: Research shows this compound participates in both halogen bonding and hydrogen bonding. [] For instance, it forms cocrystals with TFIB where the amino group acts as a halogen bond acceptor and simultaneously as a hydrogen bond donor. [] This versatility allows the creation of complex 2D and 3D network structures. []
Q3: What is the significance of the different colored phases observed in this compound ester amide of squaric acid ethyl ester?
A: This compound exhibits a temperature-dependent phase transition. [] At room temperature (298K), it exists as a yellow solid with a noncentrosymmetric structure characterized by moderate NH...O=C hydrogen bonds. [] Heating to 200°C induces a transition to a red amorphous phase. [] This change in physical properties is likely linked to alterations in intermolecular interactions and molecular packing. Further investigation using linear-polarized IR spectroscopy can provide insights into the structural rearrangements occurring during this phase transition. []
Q4: How does this compound behave as a building block in synthesizing larger molecules?
A: this compound serves as a versatile precursor in organic synthesis. The Ullmann–Fetvadjian condensation utilizes its reactivity to create polycyclic naphthyridines. [] Specifically, reacting it with β-naphthol and paraformaldehyde results in cyclization, forming 10-methoxynaphtho[2,1-b][1,5]naphthyridine. [] Similarly, reactions with 4-hydroxycoumarin yield corresponding benzopyranonaphthyridines. [] This highlights its potential in constructing more complex heterocyclic systems.
Q5: What are the potential applications of this compound in material science?
A: Research suggests that derivatives of this compound, like its squaric acid ester amide, demonstrate potential in nonlinear optical (NLO) applications. [] The unique structural features, including its pseudo-layered structure and the presence of hydrogen bonding networks, contribute to its promising NLO properties. [] Further studies on its optical properties and potential applications in areas like optical switching and frequency conversion are warranted.
Q6: How does this compound interact with chloranilic acid in different solvents?
A: this compound acts as an electron donor and forms a charge transfer (CT) complex with chloranilic acid, an electron acceptor. [] This interaction results in a pink solution irrespective of the solvent used (ethanol, methanol, or acetonitrile). [] Interestingly, the stoichiometry of the complex differs in solution (1:1) and solid state (2:1). [] This highlights the influence of solvent polarity and crystal packing forces on complex formation and stability.
Q7: What research tools are valuable in studying this compound and its derivatives?
A7: Researchers utilize a range of techniques, including:
- Spectroscopy: FTIR, UV-Vis, and NMR provide insights into structural features, electronic transitions, and molecular interactions. [, , ]
- Thermal analysis: Differential scanning calorimetry helps understand phase transitions and thermal stability. []
- X-ray diffraction: This technique elucidates crystal structures and intermolecular interactions in cocrystals. []
- Computational chemistry: Simulations and calculations can be used to predict molecular properties, reaction mechanisms, and explore structure-activity relationships. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]octanoic acid](/img/structure/B105398.png)


![13,13-Dibutyl-10,16-bis(3,4,5-trifluorophenyl)-13-azoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;bromide](/img/structure/B105408.png)





![2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione](/img/structure/B105425.png)


![Ethyl 3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoate](/img/structure/B105434.png)
![(R)-Methyl 4-((3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B105436.png)
